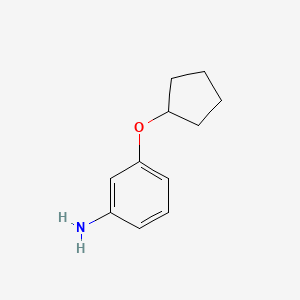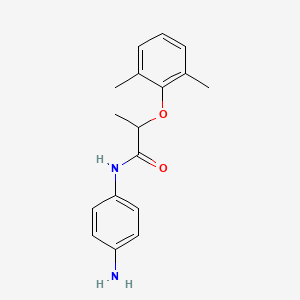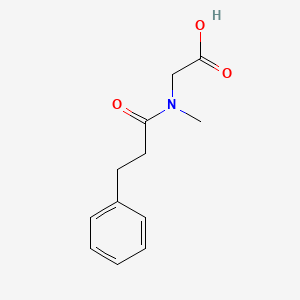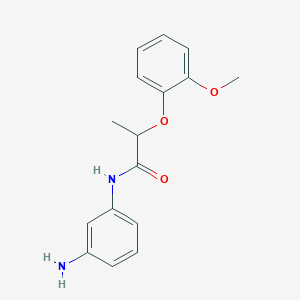
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antioxidant and Anticancer Activity Analysis
The research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has shown promising results in terms of antioxidant and anticancer activities. These derivatives, which include a variety of moieties such as semicarbazide and thiosemicarbazide, have been synthesized and their molecular structures confirmed through spectroscopy and mass spectrometry. Notably, certain compounds exhibited antioxidant activity surpassing that of ascorbic acid, and displayed cytotoxic effects against human glioblastoma and breast cancer cell lines, with one compound being particularly potent against glioblastoma U-87 cells .
Synthesis and Structure-Activity Relationship of Isoxazole Derivatives
Isoxazole derivatives have been synthesized and evaluated for their muscle relaxant and anticonvulsant activities. The study focused on N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, identifying compounds with high potency. One derivative, in particular, showed selective muscle relaxant and anticonvulsant activities. The research also explored the structure-activity relationship, revealing a correlation between hydrophobicity and muscle relaxant activity .
Synthesis and Biological Activity of a Halogenated Hydrocarbon Amination Product
A halogenated hydrocarbon amination reaction led to the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide. The compound's structure was confirmed through various analytical methods and X-ray diffraction. The crystal structure analysis revealed weak hydrogen bonds contributing to a three-dimensional structure. Additionally, the compound showed anti-Mycobacterium phlei activity, indicating potential biological applications .
Synthesis and Characterization of N-(p-Hydroxyphenyl)methacrylamide
N-(p-Hydroxyphenyl)methacrylamide was synthesized with a high yield by reacting methacryloyl chloride with p-aminophenol. The study discussed the separation and purification methods and explored the factors influencing the synthesis. The final product was characterized and verified through FT-IR, NMR, MS spectra, and elemental analysis, ensuring the accuracy of the synthesis process .
科学的研究の応用
Antimicrobial Activity
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives have been studied for their potential as antimicrobial agents. For instance, certain derivatives demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Chymotrypsin Inhibitory Activity
Derivatives of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide have shown chymotrypsin inhibitory activity. This was observed in compounds isolated from Jolyna laminarioides, which also exhibited activity against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Prostate Cancer Imaging
In the field of medical imaging, N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives have been used in the synthesis of radioligands for positron emission tomography (PET), specifically targeting the androgen receptor for prostate cancer imaging (Gao et al., 2011).
Antioxidant and Anticancer Activity
Some derivatives have been explored for their antioxidant and anticancer properties. They exhibited significant activity against certain cancer cell lines, indicating potential use in cancer treatment (Tumosienė et al., 2020).
Muscle Relaxant and Anticonvulsant Activities
There is research on the muscle relaxant and anticonvulsant activities of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives, which could be relevant for the development of new therapeutic agents (Tatee et al., 1986).
Pharmacokinetics and Metabolism
Studies have been conducted on the pharmacokinetics and metabolism of selective androgen receptor modulators, including N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives, in preclinical models. This research is crucial for understanding the properties of these compounds in the context of androgen-dependent diseases (Wu et al., 2006).
Antimalarial Potency
Derivatives have also been identified with promising activity against Plasmodium falciparum, suggesting potential applications in antimalarial treatments (Norcross et al., 2019).
特性
IUPAC Name |
N-(3-aminophenyl)-2-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-9-4-3-8-14(15)20-2)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGRQBTZQHVUJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

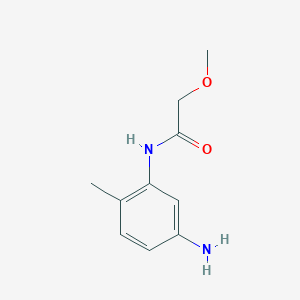
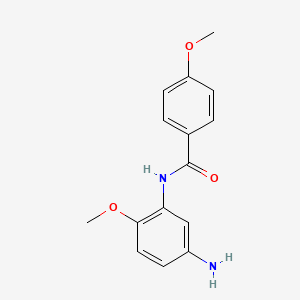
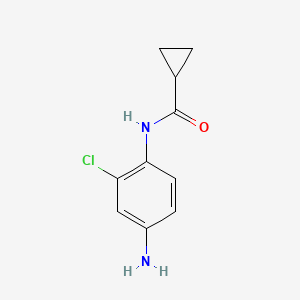
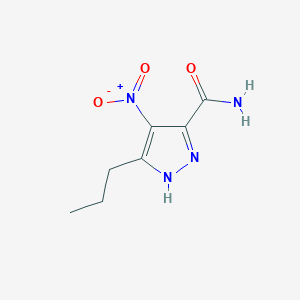
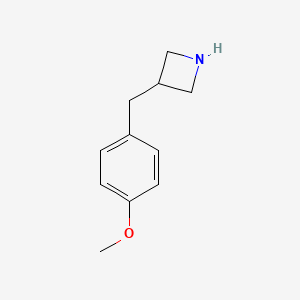
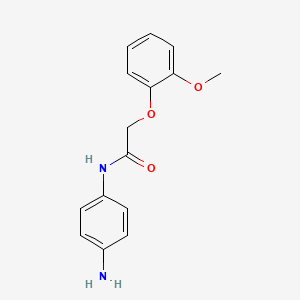
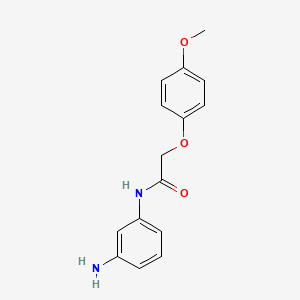

![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1355881.png)
![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)
